molecular formula C11H12N4O B2590018 (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol CAS No. 1704941-02-5

(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol

Cat. No.: B2590018
CAS No.: 1704941-02-5
M. Wt: 216.244
InChI Key: SPMLDYIMODAIBA-MRVPVSSYSA-N
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Description

®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol is a chiral compound with a complex structure that includes a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol typically involves several steps. One common method includes the coupling of a bipyrimidine derivative with an appropriate chiral alcohol under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process . The reaction conditions often involve specific temperatures and solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The bipyrimidine core can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol is unique due to its specific chiral configuration and bipyrimidine core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMLDYIMODAIBA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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